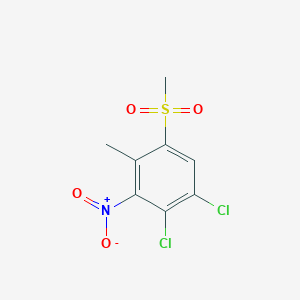

1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene

Description

The exact mass of the compound 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-dichloro-4-methyl-5-methylsulfonyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO4S/c1-4-6(16(2,14)15)3-5(9)7(10)8(4)11(12)13/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBUHMQSSOVURL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1S(=O)(=O)C)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375528 | |

| Record name | 1,2-Dichloro-5-(methanesulfonyl)-4-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849035-79-6 | |

| Record name | 1,2-Dichloro-5-(methanesulfonyl)-4-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene"

An In-depth Technical Guide to the Synthesis of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene

Abstract

This technical guide outlines a comprehensive, multi-step synthetic pathway for the preparation of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene (CAS No. 849035-79-6), a highly substituted nitroaromatic compound with potential applications as an intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The proposed synthesis is designed around fundamental principles of organic chemistry, emphasizing regiochemical control and the strategic manipulation of functional groups. The pathway initiates with the synthesis of a key thioether intermediate, proceeds through a critical regioselective nitration step, and culminates in the oxidation to the target sulfone. This document provides detailed mechanistic insights, step-by-step experimental protocols, and a thorough analysis of the chemical principles governing each transformation, intended for an audience of research scientists and professionals in drug development.

Strategic Overview: A Retrosynthetic Approach

The synthesis of a complex, polysubstituted aromatic compound such as 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene requires a carefully planned strategy. A retrosynthetic analysis reveals a logical sequence of reactions where the final functional group transformations are the least synthetically challenging.

The target molecule's methylsulfonyl group (-SO₂CH₃) is a strongly deactivating group for electrophilic aromatic substitution. Therefore, its formation should be the final step. It is readily synthesized by the oxidation of a corresponding methylthio (-SCH₃) group. This insight establishes our primary precursor: 1,2-Dichloro-4-methyl-5-(methylthio)-3-nitrobenzene .

The introduction of the nitro group (-NO₂) via electrophilic nitration is a pivotal step. The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the aromatic ring. This leads us to the second key intermediate, 1,2-Dichloro-4-methyl-5-(methylthio)benzene . The core of this synthesis, therefore, lies in the preparation of this thioether and the controlled nitration thereof.

Caption: Fig. 1: Retrosynthetic analysis workflow.

Synthesis of Key Intermediate: 1,2-Dichloro-4-methyl-5-(methylthio)benzene

The primary challenge is the regioselective construction of the 1,2-dichloro-4-methyl-5-(methylthio)benzene core. A robust method involves the introduction of the methylthio group onto a pre-functionalized dichlorotoluene ring system. The following pathway leverages a brominated intermediate to precisely install the sulfur functionality.

Pathway: Bromination → Nucleophilic Thiolation

-

Step A: Bromination of 3,4-Dichlorotoluene. The synthesis begins with the electrophilic bromination of commercially available 3,4-dichlorotoluene. The methyl group is an activating, ortho, para-director, while the chloro groups are deactivating but also ortho, para-directing. The directing effects converge, favoring substitution at the C-6 position, which is para to the C-3 chlorine and ortho to the methyl group, yielding 6-Bromo-3,4-dichlorotoluene .

-

Step B: Thioether Formation via Lithiation. The bromine atom serves as a handle for introducing the methylthio group. The aryl bromide is first converted to an organolithium species via lithium-halogen exchange at low temperature (-78 °C). This highly nucleophilic intermediate is then quenched with dimethyl disulfide (CH₃SSCH₃). The organolithium attacks one of the sulfur atoms, displacing a methylthiolate anion and forming the desired thioether, 1,2-Dichloro-4-methyl-5-(methylthio)benzene .

Core Transformation: Regiocontrolled Nitration

This is the most critical and challenging step of the synthesis. The goal is to introduce a nitro group at the C-3 position of the thioether intermediate. The outcome is governed by the cumulative directing effects of the four existing substituents.

Analysis of Directing Effects:

-

Activating Groups: The methyl (-CH₃) and methylthio (-SCH₃) groups are both activating and ortho, para-directing.

-

-CH₃ (at C-4): Directs to positions 3 and 5 (position 5 is blocked).

-

-SCH₃ (at C-5): Directs to positions 4 (blocked) and 6.

-

-

Deactivating Groups: The two chloro (-Cl) atoms are deactivating but ortho, para-directing.

The powerful activating effects of the methyl and methylthio groups dominate. Their influence strongly favors substitution at positions 3 and 6. Position 6 is sterically more accessible and electronically favored by the ortho-directing thioether. However, nitration at position 3, while sterically hindered by the C-2 chlorine and C-4 methyl group, is strongly promoted by the ortho-directing methyl group.

To favor the formation of the desired 3-nitro isomer, the reaction must be conducted under carefully controlled conditions. Using a milder nitrating agent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) at low temperatures, can increase selectivity for the more sterically hindered position by minimizing the kinetic energy of the reactants.

Caption: Fig. 2: Competing directing effects in nitration.

Final Step: Oxidation to the Sulfone

The terminal step is the oxidation of the thioether functionality in 1,2-Dichloro-4-methyl-5-(methylthio)-3-nitrobenzene to the corresponding sulfone. This is a reliable and high-yielding transformation.

Mechanism and Reagent Choice:

The sulfur atom of the thioether acts as a nucleophile, attacking an electrophilic oxygen atom from an oxidizing agent. A common and effective reagent for this transformation is hydrogen peroxide (H₂O₂) in a solvent such as glacial acetic acid. The reaction typically proceeds through a sulfoxide intermediate, which is further oxidized to the sulfone. Using at least two equivalents of the oxidant ensures the reaction goes to completion. This step is performed last because the resulting methylsulfonyl group is strongly electron-withdrawing and would severely deactivate the ring, making the prior nitration step prohibitively difficult.

Experimental Protocols

The following protocols are model procedures based on established chemical transformations. Researchers should conduct their own risk assessments and optimization studies.

Protocol 1: Synthesis of 1,2-Dichloro-4-methyl-5-(methylthio)benzene (Precursor 2)

-

Bromination: To a solution of 3,4-dichlorotoluene (1.0 eq) in a suitable solvent (e.g., dichloromethane), add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like AIBN. Reflux the mixture until TLC indicates full consumption of the starting material. Cool, filter the succinimide, and concentrate the filtrate. Purify via column chromatography to yield 6-Bromo-3,4-dichlorotoluene.

-

Thiolation: Dissolve the aryl bromide (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar). Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature. Stir for 1 hour. Add dimethyl disulfide (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography (hexanes/ethyl acetate gradient) to yield the pure thioether.

Protocol 2: Nitration to 1,2-Dichloro-4-methyl-5-(methylthio)-3-nitrobenzene (Precursor 1)

-

Preparation of Nitrating Agent: In a flask cooled to 0 °C, slowly add concentrated nitric acid (1.1 eq) to acetic anhydride (3.0 eq). Stir for 15 minutes to form acetyl nitrate.

-

Nitration Reaction: Dissolve the thioether precursor (1.0 eq) in acetic anhydride and cool to -10 °C. Add the prepared acetyl nitrate solution dropwise, ensuring the internal temperature does not exceed -5 °C.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, pour the reaction mixture slowly onto crushed ice and stir until the ice has melted. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution until neutral, then wash with brine. Dry over anhydrous Na₂SO₄ and concentrate. The desired 3-nitro isomer must be separated from the 6-nitro isomer via careful column chromatography or fractional crystallization.

Protocol 3: Oxidation to 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene (Final Product)

-

Reaction Setup: Dissolve the nitro-thioether (1.0 eq) in glacial acetic acid.

-

Oxidation: Gently warm the solution to 40-50 °C and add 30% aqueous hydrogen peroxide (2.5 eq) dropwise. An exotherm may be observed. Stir the reaction mixture at 60 °C for 4-6 hours, or until TLC analysis shows complete conversion of the starting material.

-

Isolation: Cool the reaction mixture to room temperature and pour it into cold water. The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water until the washings are neutral, and then wash with a small amount of cold ethanol.

-

Purification: Dry the crude product. If necessary, recrystallize from a suitable solvent like ethanol or isopropanol to obtain the final product of high purity.

Data Summary

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |

| 3,4-Dichlorotoluene | C₇H₆Cl₂ | 161.03 | 95-75-0 | |

| 1,2-Dichloro-4-methyl-5-nitrobenzene | C₇H₅Cl₂NO₂ | 206.03 | 7494-45-3 | [2] |

| 1,2-Dichloro-3-methyl-4-nitrobenzene | C₇H₅Cl₂NO₂ | 206.02 | 186393-28-2 | [3] |

| Target: 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene | C₈H₇Cl₂NO₄S | 284.12 | 849035-79-6 | [1] |

References

- Patents, G. (n.d.). Process for preparing 4,5-dichloro-2-nitroaniline.

- Patents, G. (n.d.). METHOD FOR PRODUCING 4,5-DICHLOR-2-NITRO-ANILINE.

-

PubChem. (n.d.). 1,2-dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene. Retrieved January 17, 2026, from [Link].

-

PubChem. (n.d.). 1,2-Dichloro-4-nitrobenzene. Retrieved January 17, 2026, from [Link].

- Patents, G. (n.d.). Preparation method of dichlorotoluene nitride intermediate.

- Patents, G. (n.d.). Synthesis of methylsulphonyl benzene compounds.

-

Discovery Scientific Society. (n.d.). Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones. Retrieved January 17, 2026, from [Link].

-

ResearchGate. (n.d.). Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and1-chloro-2-nitrobenzenes with 1,3-dithiols. Retrieved January 17, 2026, from [Link].

-

ResearchGate. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved January 17, 2026, from [Link].

-

MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved January 17, 2026, from [Link].

-

Chemistry Stack Exchange. (2016). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Retrieved January 17, 2026, from [Link].

-

PubChem. (n.d.). 1,2-Dichloro-3-methyl-4-nitrobenzene. Retrieved January 17, 2026, from [Link].

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene

Introduction

1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene is a complex substituted aromatic compound. Its structure, featuring a benzene ring heavily substituted with both electron-withdrawing (nitro, methylsulfonyl, chloro) and electron-donating (methyl) groups in specific positions, suggests its primary utility as a chemical intermediate in multi-step organic synthesis. The presence of reactive sites and diverse functional groups makes a thorough understanding of its physicochemical properties essential for researchers in chemical synthesis, materials science, and drug development.

This guide provides a comprehensive overview of the key physicochemical attributes of this compound. As experimentally determined data for this specific molecule is not extensively published, this document outlines the authoritative, standardized methodologies that must be employed for its characterization. This approach ensures that researchers can generate reliable, reproducible data crucial for process development, safety assessment, and regulatory compliance.

Chemical Identity and Structure

The unambiguous identification of a compound is the foundation of all subsequent scientific investigation. The key identifiers for this molecule are consolidated below.

| Identifier | Value | Source |

| IUPAC Name | 1,2-dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene | N/A |

| CAS Number | 849035-79-6 | [1] |

| Molecular Formula | C₈H₇Cl₂NO₄S | [1][2] |

| Molecular Weight | 284.12 g/mol | [1][2] |

| Canonical SMILES | CC1=C(C(=C(C=C1S(=O)(=O))C)Cl)Cl)[O-] | N/A |

| InChIKey | PNBUHMQSSOVURL-UHFFFAOYSA-N | N/A |

The molecule's structure, characterized by a highly substituted benzene core, is depicted below. This arrangement governs its reactivity, polarity, and intermolecular interactions.

Caption: 2D Chemical Structure of the Topic Compound.

Core Physicochemical Properties

The following table summarizes key physicochemical properties. Since verified experimental data is sparse, values are primarily based on computational predictions or are placeholders for experimental determination using the methodologies described in subsequent sections.

| Property | Value / Method | Scientific Rationale and Importance |

| Melting Point | Determination via OECD Guideline 102 / DSC | The melting point is a critical indicator of purity. A sharp, defined melting range suggests a highly pure substance, while a broad range indicates the presence of impurities. It is essential for material handling, formulation, and quality control. |

| Boiling Point | Not applicable (likely decomposition) | Given the presence of the nitro group and sulfone moiety, the compound is expected to decompose at elevated temperatures before reaching a boiling point at atmospheric pressure. Thermal stability should be assessed via Thermogravimetric Analysis (TGA). |

| Water Solubility | Determination via OECD Guideline 105 (Flask Method) | Solubility dictates the compound's behavior in aqueous environments, which is fundamental for assessing its environmental fate, bioavailability, and suitability for aqueous-phase reactions or formulations. The multiple halogen and sulfone groups suggest low aqueous solubility. |

| Partition Coefficient (log P) | Determination via OECD Guideline 107 (Shake-Flask Method) | The n-octanol/water partition coefficient (log P) is a measure of a chemical's lipophilicity. This parameter is crucial in drug development for predicting membrane permeability and in environmental science for assessing bioaccumulation potential. |

| Purity | Determination via HPLC | High purity is a prerequisite for accurate physicochemical and toxicological testing. HPLC with a suitable detector is the gold standard for separating the main component from synthesis byproducts or degradation products. |

Experimental Methodologies and Protocols

As a self-validating system of analysis, the following protocols represent the authoritative standards for characterizing the physicochemical properties of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene.

Thermal Analysis: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Expertise & Rationale: Differential Scanning Calorimetry (DSC) is the preferred method over traditional capillary techniques for determining melting points.[3][4] It offers higher precision and provides additional thermodynamic information, such as the enthalpy of fusion (ΔH). The principle involves measuring the difference in heat flow required to increase the temperature of the sample and a reference as they are subjected to a controlled temperature program.[5] The melting point (Tm) is identified as the peak of the endothermic event on the resulting thermogram.

Self-Validating Protocol (Based on OECD Guideline 102 and standard practices):

-

Calibration: Calibrate the DSC instrument using a certified indium standard to ensure the accuracy of temperature and enthalpy measurements.[4]

-

Sample Preparation: Accurately weigh 2-5 mg of the dried compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.[6]

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation during heating.

-

Thermal Program: Equilibrate the sample at 25°C. Ramp the temperature at a controlled rate, typically 10°C/min, up to a temperature well beyond the expected melting point (e.g., 250°C).[6]

-

Data Analysis: Record the heat flow as a function of temperature. The melting point (Tm) is determined as the peak maximum of the melting endotherm. The onset temperature is also frequently reported.

Caption: Experimental workflow for DSC-based melting point determination.

Solubility Profile: Water Solubility by the Shake-Flask Method

Expertise & Rationale: The shake-flask method, described in OECD Guideline 105, is the benchmark for determining the water solubility of compounds.[7][8] This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated aqueous solution.[9] Achieving this equilibrium is critical for an accurate measurement. The amount of solute required must be in excess to ensure saturation, and sufficient time must be allowed for equilibrium to be established, which can be verified by taking measurements at multiple time points (e.g., 24, 48, and 72 hours).[10]

Self-Validating Protocol (Based on OECD Guideline 105):

-

Preliminary Test: Estimate the approximate solubility to determine the appropriate sample mass and analytical method sensitivity.

-

Equilibration: Add an excess amount of the solid compound to three separate flasks containing a known volume of high-purity water (e.g., Type I).

-

Agitation: Seal the flasks and agitate them in a constant temperature bath, maintained at 20 ± 0.5°C.[7] Agitation should be sufficient to keep the solid suspended.

-

Phase Separation: After a set time (e.g., 24 hours), stop agitation and allow the phases to separate. Centrifugation at the test temperature is the most reliable method to remove suspended microcrystals.[11]

-

Quantification: Carefully sample an aliquot of the clear, supernatant aqueous phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Confirmation: Repeat steps 4 and 5 for the remaining two flasks at longer equilibration times (e.g., 48 and 72 hours). The solubility is confirmed if the concentration values from at least the last two time points agree within an acceptable margin (e.g., ±5%).

Lipophilicity: Partition Coefficient (log P) by the Shake-Flask Method

Expertise & Rationale: The n-octanol/water partition coefficient (log P or Kₒw) is a critical parameter for predicting the environmental fate and pharmacokinetic properties of a molecule.[12] The shake-flask method (OECD Guideline 107) is the definitive technique for its direct measurement.[1][13] The method involves dissolving the substance in a two-phase system of n-octanol and water, allowing it to partition between the two immiscible layers until equilibrium is reached, and then measuring its concentration in each phase.[14][15]

Self-Validating Protocol (Based on OECD Guideline 107):

-

Solvent Saturation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing them and allowing the layers to separate for at least 24 hours.

-

Test Preparation: Prepare at least three test vessels. Add the two pre-saturated solvents in different volume ratios (e.g., 2:1, 1:1, 1:2 n-octanol:water) to each.

-

Partitioning: Add a known amount of the test substance, dissolved in the solvent in which it is more soluble. Seal the vessels and shake vigorously until equilibrium is established (typically several hours) at a constant temperature (20-25°C).

-

Phase Separation: Centrifuge the vessels to ensure complete separation of the two phases.[1]

-

Quantification: Determine the concentration of the test substance in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final log P is reported as the average of the values obtained from the different solvent ratios, which should fall within a range of ± 0.3 log units for the test to be valid.[1]

Caption: Workflow for log P determination via the OECD 107 Shake-Flask method.

Spectroscopic and Chromatographic Characterization

Expertise & Rationale: A full spectroscopic and chromatographic workup is essential for confirming the structure and assessing the purity of the synthesized compound. Each technique provides orthogonal, complementary information.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity assessment. A reversed-phase method (e.g., using a C18 column) with a suitable mobile phase gradient (e.g., water/acetonitrile with a formic acid modifier) would likely provide good separation of the polar nitroaromatic compound from less polar impurities.[16][17] Given the presence of the aromatic ring and nitro group, UV detection (e.g., at 254 nm) should be highly effective.[17]

-

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern. Electron Ionization (EI) would likely show a strong molecular ion peak [M+] and characteristic fragments corresponding to the loss of nitro ([M-46]) or methyl groups ([M-15]).[18][19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation. The ¹H NMR spectrum would be expected to show distinct singlets for the two different methyl groups and a singlet for the lone aromatic proton. The chemical shifts would be influenced by the strong electron-withdrawing effects of the adjacent substituents.

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Characteristic strong absorption bands would be expected for the nitro group (asymmetric and symmetric stretches around 1530 and 1350 cm⁻¹), the sulfone group (around 1320 and 1150 cm⁻¹), and C-Cl bonds.

Conclusion

1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene is a specialty chemical intermediate whose utility is defined by its physicochemical properties. While specific experimental data for this compound is not widely available, its characteristics can be definitively determined through the application of standardized, internationally recognized protocols such as those published by the OECD. Adherence to these robust methodologies for determining melting point, solubility, and lipophilicity is paramount for ensuring data quality, reproducibility, and safety in research and development settings. The spectroscopic and chromatographic methods outlined provide the necessary framework for structural confirmation and purity control, completing the comprehensive characterization of this complex molecule.

References

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. [Link]

-

FAO/WHO. Partition coefficient octanol/water. Pesticide Registration Toolkit. [Link]

-

Analytice. OECD 105 - Water Solubility Test at 20°C. [Link]

-

Situ Biosciences. OECD 105 - Water Solubility. [Link]

-

Quora. How do you perform the shake flask method to determine solubility?. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Phytosafe. OECD 105. [Link]

-

Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. [Link]

-

Jaoui, M., et al. (2009). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. [Link]

-

Phytosafe. OECD 107, OECD 117 and OECD 123. [Link]

-

CureFFI.org. Differential scanning calorimetry. [Link]

-

ResearchGate. (PDF) Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

OECD. (2001). Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. [Link]

-

CP Lab Safety. 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene, 95% Purity. [Link]

-

Applus+ Laboratories. Differential Scanning Calorimetry (DSC) Testing of Materials. [Link]

-

JoVE. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. [Link]

-

MDPI. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. [Link]

-

ResearchGate. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. [Link]

-

Bio-protocol. 2.3.1. Differential Scanning Calorimetry (DSC). [Link]

-

ResearchGate. How do you use Differential Scanning Calorimetry (DSC) for DNA melting temperature?. [Link]

-

Collection of Czechoslovak Chemical Communications. Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography. [Link]

-

PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]

-

PMC - NIH. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

Sources

- 1. oecd.org [oecd.org]

- 2. benchchem.com [benchchem.com]

- 3. Differential scanning calorimetry [cureffi.org]

- 4. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 5. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-protocol.org [bio-protocol.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. quora.com [quora.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 13. oecd.org [oecd.org]

- 14. biotecnologiebt.it [biotecnologiebt.it]

- 15. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene (CAS Number: 849035-79-6)

Abstract: This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 849035-79-6, which is chemically named 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene. Due to the limited availability of public domain data specific to this compound, this guide synthesizes information from available chemical supplier data and extrapolates potential properties and reactivity based on structurally related compounds. The guide is intended for researchers, scientists, and drug development professionals who may encounter this compound as a chemical intermediate or a novel scaffold for further investigation.

Introduction

1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene is a substituted aromatic compound. Its structure is characterized by a benzene ring functionalized with two chlorine atoms, a methyl group, a methylsulfonyl group, and a nitro group. This combination of electron-withdrawing (dichloro, methylsulfonyl, nitro) and electron-donating (methyl) groups suggests a unique electronic and reactivity profile. While detailed experimental data for this specific molecule is not extensively reported in peer-reviewed literature, its structural motifs are common in various fields of chemistry, including pharmaceuticals and materials science. This guide aims to provide a foundational understanding of its properties, potential synthesis, and necessary safety precautions.

Chemical Identity and Physicochemical Properties

A summary of the known and predicted properties of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene is presented in Table 1. It is important to note that much of the physicochemical data is computationally predicted and awaits experimental verification.

| Property | Value | Source |

| CAS Number | 849035-79-6 | Santa Cruz Biotechnology[1] |

| IUPAC Name | 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene | Benchchem[2] |

| Molecular Formula | C₈H₇Cl₂NO₄S | Santa Cruz Biotechnology[1] |

| Molecular Weight | 284.12 g/mol | Santa Cruz Biotechnology[1] |

| Appearance | Not specified (likely a solid at room temperature) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| Predicted XlogP | 2.6 | PubChem[2] |

Structure:

Caption: 2D structure of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene.

Synthesis and Reactivity

Potential Synthetic Routes

While a specific, validated synthesis for 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene is not documented in readily available literature, a plausible synthetic pathway can be proposed based on standard organic chemistry transformations. A potential retrosynthetic analysis is depicted below.

Sources

A Comprehensive Technical Guide to the Structure Elucidation of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene

Introduction

In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property. This guide provides an in-depth, experience-driven approach to the structure elucidation of 1,2-dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene, a complex substituted aromatic compound. The methodologies detailed herein are not merely a recitation of standard procedures but a reflection of a logical, self-validating workflow designed to unambiguously determine the molecule's constitution and connectivity. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for characterizing similarly complex small molecules.

The subject compound, with the molecular formula C₈H₇Cl₂NO₄S, presents a fascinating challenge due to the confluence of multiple functional groups on a benzene ring: two chlorine atoms, a methyl group, a methylsulfonyl group, and a nitro group.[1][2] The specific arrangement of these substituents dictates the molecule's chemical reactivity, physical properties, and potential biological activity. Therefore, a multi-pronged analytical approach is not just recommended but essential.

This guide will navigate through a synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. We will explore the causality behind experimental choices, interpret the resulting data with a critical eye, and demonstrate how these disparate datasets converge to a single, irrefutable structural assignment.

Molecular Structure Overview

The proposed structure for our target compound is as follows:

Caption: Proposed structure of 1,2-dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene.

Part 1: Mass Spectrometry - The Initial Hypothesis

Mass spectrometry serves as our initial foray into the structure of the unknown compound. It provides the molecular weight and, through fragmentation analysis, offers the first puzzle pieces of the molecular framework.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Electrospray ionization (ESI) is chosen for its soft ionization properties, which are ideal for preserving the molecular ion.

-

Analysis: The sample is introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, to obtain an accurate mass measurement.

-

Fragmentation: Tandem mass spectrometry (MS/MS) is performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.

Data Interpretation and Insights

Expected HRMS Data:

| Ion | Predicted m/z |

| [M+H]⁺ | 283.95458 |

| [M+Na]⁺ | 305.93652 |

Data sourced from PubChem predictions.[1]

The high-resolution data will confirm the elemental composition of C₈H₇Cl₂NO₄S. The isotopic pattern, particularly the presence of two chlorine atoms, will be a key diagnostic feature, showing a characteristic M, M+2, and M+4 pattern with specific intensity ratios.

Fragmentation Analysis: The fragmentation pattern in MS/MS provides crucial connectivity information. For aromatic sulfones, a characteristic loss of SO₂ (64 Da) is often observed.[3][4][5]

Caption: Key fragmentation pathway in ESI-MS/MS.

This initial loss of sulfur dioxide strongly suggests the presence of a sulfonyl group attached to the aromatic ring.[4][6] Further fragmentation, such as the loss of a methyl radical, helps to piece together the remaining structure.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Defining the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR provide information about the chemical environment of each atom, and 2D NMR techniques establish the connectivity between them.

Experimental Protocol: NMR Analysis

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: A standard proton NMR spectrum is acquired to identify the number of distinct proton environments and their multiplicities.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to determine the number of unique carbon environments.

-

2D NMR (COSY & HSQC):

-

Correlation Spectroscopy (COSY) is used to identify proton-proton couplings.

-

Heteronuclear Single Quantum Coherence (HSQC) is used to correlate protons with their directly attached carbons.

-

Predicted ¹H NMR Data and Rationale

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |

| Aromatic-H | 7.5 - 8.5 | Singlet | The single aromatic proton is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent nitro and sulfonyl groups. The lack of adjacent protons results in a singlet. |

| Methylsulfonyl-CH₃ | 3.0 - 3.5 | Singlet | The protons of the methyl group attached to the sulfonyl group are deshielded by the electronegative sulfur and oxygen atoms. |

| Ring-CH₃ | 2.3 - 2.8 | Singlet | The protons of the methyl group attached to the aromatic ring are in a typical chemical shift range for such groups. |

The deshielding effect of the nitro group on ortho and para protons is a well-documented phenomenon.[7][8] Similarly, the sulfonyl group also acts as an electron-withdrawing group, further influencing the chemical shifts of nearby protons.

Predicted ¹³C NMR Data and Rationale

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-Cl | 125 - 140 | The carbons directly attached to chlorine atoms are expected in this region. |

| C-NO₂ | 145 - 155 | The carbon attached to the nitro group is significantly deshielded. |

| C-SO₂ | 135 - 145 | The carbon attached to the sulfonyl group is also deshielded. |

| C-CH₃ | 130 - 140 | The chemical shift of the carbon bearing the methyl group. |

| C-H | 120 - 130 | The aromatic carbon attached to the single proton. |

| Methylsulfonyl-CH₃ | 40 - 50 | The carbon of the methyl group on the sulfonyl moiety. |

| Ring-CH₃ | 15 - 25 | The carbon of the methyl group directly attached to the ring. |

The specific chemical shifts in both ¹H and ¹³C NMR are highly dependent on the cumulative electronic effects of all substituents on the ring. The strong electron-withdrawing nature of the nitro and sulfonyl groups will cause a general downfield shift for the aromatic signals.[9][10]

Caption: Integrated NMR workflow for structure elucidation.

Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy - Functional Group Confirmation

FTIR spectroscopy provides a rapid and effective method for confirming the presence of key functional groups within the molecule.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected FTIR Data and Interpretation

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Nitro (NO₂) | 1550-1475 and 1360-1290 | Asymmetric & Symmetric Stretch |

| Sulfonyl (SO₂) | 1350-1300 and 1160-1120 | Asymmetric & Symmetric Stretch |

| C-H (Aromatic) | 3100-3000 | Stretch |

| C-H (Aliphatic) | 3000-2850 | Stretch |

| C=C (Aromatic) | 1600-1450 | Stretch |

| C-Cl | 800-600 | Stretch |

The presence of strong absorption bands in the specified regions for the nitro and sulfonyl groups provides definitive evidence for these functionalities.[11][12][13] The asymmetric and symmetric stretching vibrations of the nitro group are particularly characteristic.[14][15]

Conclusion: A Convergent and Self-Validating Approach

The structure elucidation of 1,2-dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene is achieved through a logical and synergistic application of modern analytical techniques.

-

Mass Spectrometry establishes the molecular formula and provides initial structural clues through fragmentation analysis, strongly suggesting the presence of a sulfonyl group.

-

NMR Spectroscopy provides the definitive framework of the molecule. ¹H and ¹³C NMR identify all unique proton and carbon environments, while 2D techniques like COSY and HSQC unequivocally establish the connectivity, confirming the substitution pattern on the benzene ring.

-

FTIR Spectroscopy serves as a crucial confirmatory tool, verifying the presence of the key nitro and sulfonyl functional groups.

By integrating the data from these three orthogonal techniques, we arrive at a single, unambiguous structure. Each piece of evidence corroborates the others, creating a self-validating system that is the hallmark of rigorous scientific inquiry in the field of drug discovery and development. This comprehensive approach ensures the highest level of confidence in the structural assignment, a critical step in advancing any new chemical entity towards further development.

References

- Journal of the Chemical Society B: Physical Organic. (n.d.). Studies on nitroaromatic compounds. Part I. Nuclear magnetic resonance investigation of complexes of benzene with trinitrotoluenes. RSC Publishing.

- University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups.

- ResearchGate. (n.d.). Supporting information Figure S1: Mass spectral fragmentations of sulfonates.

- PubMed. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.

- ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF.

- Journal of Organic Chemistry. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones.

- ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | Request PDF.

- Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.

- SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline.

- ChemicalBook. (n.d.). Nitrobenzene(98-95-3) 1H NMR spectrum.

- Wikipedia. (n.d.). 1,4-Dichloro-2-nitrobenzene.

- PubChemLite. (n.d.). 1,2-dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene.

- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.

- Santa Cruz Biotechnology. (n.d.). 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene.

- University of Calgary. (n.d.). IR: nitro groups.

- PubChem. (n.d.). 1,2-Dichloro-4-nitrobenzene.

- PubChem. (n.d.). 2,5-Dichloronitrobenzene.

- PubChem. (n.d.). 2,4-Dichloronitrobenzene.

- ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)....

- ResearchGate. (n.d.). Structure of nitrobenzene and its derivatives. | Download Scientific Diagram.

- PubMed. (2010). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.

- Google Patents. (n.d.). Process for the preparation and purification of p-nitrobenzenes.

- Discovery Scientific Society. (n.d.). Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones.

- PubChem. (n.d.). 1,2-Dichloro-3-methyl-4-nitrobenzene.

Sources

- 1. PubChemLite - 1,2-dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene (C8H7Cl2NO4S) [pubchemlite.lcsb.uni.lu]

- 2. scbt.com [scbt.com]

- 3. aaqr.org [aaqr.org]

- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Nitrobenzene(98-95-3) 1H NMR [m.chemicalbook.com]

- 9. Studies on nitroaromatic compounds. Part I. Nuclear magnetic resonance investigation of complexes of benzene with trinitrotoluenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. scispace.com [scispace.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. instanano.com [instanano.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. researchgate.net [researchgate.net]

- 15. FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of the complex synthetic intermediate, 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide emphasizes not only the acquisition of spectroscopic data but also the scientific rationale behind the experimental choices, ensuring a robust and validated approach to structural elucidation.

Introduction

1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene is a highly functionalized aromatic compound with a molecular formula of C₈H₇Cl₂NO₄S and a molecular weight of 284.12 g/mol [1]. Its structure incorporates several key functional groups: a dichlorinated benzene ring, a nitro group, a methyl group, and a methylsulfonyl group. This substitution pattern makes it a valuable, albeit complex, building block in medicinal chemistry and materials science. Accurate structural confirmation is paramount for its application, necessitating a multi-faceted spectroscopic approach. This guide will detail the application of Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy for the unambiguous characterization of this molecule.

Molecular Structure

The structural integrity of any synthetic compound is the foundation of its chemical and biological properties. The spatial arrangement of atoms and functional groups in 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene dictates its reactivity and potential applications.

Caption: A generalized workflow for obtaining high-resolution mass spectrometry data.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent, such as HPLC-grade acetonitrile or methanol.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Ionization: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system. Operate the ESI source in both positive and negative ion modes to observe different adducts.

-

Data Acquisition: Acquire data over a mass-to-charge (m/z) range that encompasses the expected molecular ion and its adducts (e.g., m/z 100-500).

-

Data Analysis: Process the acquired spectra to identify the monoisotopic mass of the parent molecule. Compare the experimentally determined m/z value with the theoretically calculated mass for C₈H₇Cl₂NO₄S to confirm the elemental composition. The characteristic isotopic pattern of the two chlorine atoms should also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Predicted ¹H and ¹³C NMR Data

Based on the structure and established principles of NMR spectroscopy, the following chemical shifts are predicted. These predictions are informed by the electronic effects of the substituents on the benzene ring.

¹H NMR (500 MHz, CDCl₃):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 8.0 - 8.2 | Singlet |

| Methyl (SO₂CH₃) | 3.2 - 3.4 | Singlet |

| Methyl (Ar-CH₃) | 2.4 - 2.6 | Singlet |

¹³C NMR (125 MHz, CDCl₃):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-NO₂ | 145 - 150 |

| Aromatic C-SO₂CH₃ | 138 - 142 |

| Aromatic C-CH₃ | 135 - 140 |

| Aromatic C-H | 125 - 130 |

| Methyl (SO₂CH₃) | 40 - 45 |

| Methyl (Ar-CH₃) | 15 - 20 |

Experimental Protocol: NMR Spectroscopy

Caption: Standardized workflow for acquiring ¹H and ¹³C NMR spectra.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) for optimal signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the ¹H NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The following table summarizes the expected characteristic IR absorption bands for 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Nitro (NO₂) Asymmetric | 1530 - 1560 |

| Nitro (NO₂) Symmetric | 1340 - 1370 |

| Sulfonyl (SO₂) Asymmetric | 1300 - 1350 |

| Sulfonyl (SO₂) Symmetric | 1140 - 1180 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C-Cl Stretch | 600 - 800 |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Caption: A typical workflow for obtaining an FTIR spectrum using a KBr pellet.

Step-by-Step Methodology:

-

Sample Preparation: Grind a small amount of the crystalline compound (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the major absorption bands in the spectrum and assign them to the corresponding functional groups based on their characteristic frequencies.

Conclusion

The structural elucidation of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene requires a synergistic application of multiple spectroscopic techniques. High-resolution mass spectrometry provides definitive confirmation of the molecular formula. ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework and confirming the connectivity of the various substituents. Finally, IR spectroscopy offers a rapid and effective method for identifying the key functional groups present in the molecule. The protocols and predicted data presented in this guide provide a robust framework for the comprehensive and validated characterization of this important chemical entity.

References

-

Santa Cruz Biotechnology, Inc. (n.d.). 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene. Retrieved from scbt.com [1]2. PubChem. (n.d.). 1,2-dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene. Retrieved from pubchem.ncbi.nlm.nih.gov

Sources

Navigating the Bioactive Landscape of Dichloronitrobenzene Derivatives: A Technical Guide for Researchers

Abstract

Dichloronitrobenzene (DCNB) isomers and their derivatives represent a versatile class of chemical entities with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic understanding of DCNB derivatives, tailored for researchers, scientists, and drug development professionals. By dissecting their antimicrobial, anticancer, and enzyme-inhibiting properties, this document aims to equip scientists with the foundational knowledge and practical methodologies required to navigate the complexities of this promising, yet challenging, chemical space. We will delve into the nuances of structure-activity relationships (SAR), detailed experimental protocols for assessing bioactivity, and the molecular pathways these compounds modulate, thereby offering a comprehensive resource for advancing the therapeutic potential of dichloronitrobenzene derivatives.

Introduction: The Dichotomy of Dichloronitrobenzene

The six isomers of dichloronitrobenzene serve as foundational building blocks in the synthesis of a vast array of complex organic molecules.[1] Their utility is rooted in the electronic properties conferred by the electron-withdrawing nitro group and the two chlorine atoms, which activate the aromatic ring for various chemical transformations.[1] This reactivity, however, is a double-edged sword, contributing to both their potential as therapeutic agents and their noted toxicity. Understanding this dichotomy is paramount for the rational design of novel DCNB derivatives with enhanced biological activity and improved safety profiles. This guide will explore the key biological activities of DCNB derivatives, focusing on their potential as antimicrobial and anticancer agents, as well as their capacity to function as enzyme inhibitors.

Antimicrobial Activity of Dichloronitrobenzene Derivatives

The emergence of multidrug-resistant (MDR) bacteria necessitates the development of novel antimicrobial agents. Dichloronitrobenzene derivatives have emerged as a promising scaffold in this endeavor.

Mechanisms of Antimicrobial Action

The antimicrobial effects of DCNB derivatives are believed to be multifaceted, primarily targeting essential bacterial processes. While specific mechanisms can vary depending on the derivative, key modes of action include:

-

Inhibition of Cell Wall Synthesis: The bacterial cell wall, composed of peptidoglycan, is a critical structure for bacterial survival and is absent in human cells, making it an ideal target for antibiotics.[2][3] Certain DCNB derivatives may interfere with the enzymes involved in peptidoglycan biosynthesis, leading to cell lysis and bacterial death.[4][5]

-

Inhibition of DNA Gyrase: DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication and is a well-established target for antibacterial drugs.[6][7][8][9][10] Molecular docking studies have suggested that DCNB derivatives can bind to the active site of DNA gyrase B, inhibiting its function and leading to bacterial cell death.[6][8]

-

Disruption of Cellular Respiration and Energy Production: Some nitroaromatic compounds are known to undergo enzymatic reduction within bacterial cells, leading to the formation of reactive nitroso and hydroxylamino derivatives. These reactive species can induce oxidative stress and interfere with cellular respiration, ultimately leading to cell death.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for a wide range of DCNB derivatives is still evolving, preliminary findings suggest that the nature and position of substituents on the dichloronitrobenzene ring significantly influence antimicrobial potency. For instance, in a series of 2,4-dichlorochalcone derivatives, compounds substituted with nitro or nitrile groups exhibited higher activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[11] Similarly, in a study of 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole analogues, longer alkyl substitutions at the C-4 position were favorable for fungicidal activity.[12]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentrations (MICs) of representative dichloronitrobenzene-containing compounds against various microbial strains.

| Compound ID | Structure/Scaffold | Test Organism | MIC (µM) | Reference |

| Chalcone Derivative (Nitro-substituted) | 3-(2,4-dichlorophenyl)-1-(4'-nitrophenyl)-2-propen-1-one | S. aureus | < 2.5 µg/mL | [11] |

| E. coli | < 5 µg/mL | [11] | ||

| 1,2,3-Triazole Analogue (C-4 chloropropyl) | 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-chloropropyl-1H-1,2,3-triazole | Candida albicans | - | [12] |

Note: Direct MIC values in µM were not always available and are inferred from the provided data where possible. Further studies are needed to establish a more comprehensive dataset.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of DCNB derivatives.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

DCNB derivative stock solution (in DMSO)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: Perform a two-fold serial dilution of the DCNB derivative stock solution in MHB across the 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity of Dichloronitrobenzene Derivatives

The quest for novel anticancer agents has led to the exploration of diverse chemical scaffolds, including DCNB derivatives. Their cytotoxic effects against various cancer cell lines suggest a potential role in cancer chemotherapy.

Mechanisms of Anticancer Action

The anticancer activity of DCNB derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and interfere with key signaling pathways involved in cancer cell proliferation and survival.

-

Induction of Apoptosis: Many anticancer drugs exert their effects by triggering apoptosis. DCNB derivatives have been shown to induce apoptosis in cancer cells, a process that can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13] This often involves the activation of caspases, a family of proteases that execute the apoptotic program.[14][15]

-

Cell Cycle Arrest: In addition to inducing apoptosis, some DCNB derivatives can cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[16]

-

Inhibition of Tyrosine Kinases: Receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) are frequently overexpressed or mutated in cancer and play a crucial role in tumor growth and progression.[17][18][19][20] Some DCNB-containing compounds have been investigated as potential inhibitors of these kinases.

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of DCNB derivatives is highly dependent on their chemical structure. For instance, a study on imamine-1,3,5-triazine derivatives demonstrated that specific substitutions at the N2 and N4 positions of the triazine ring led to potent anti-proliferative activity against MDA-MB-231 breast cancer cells.[21] Another study on 5-[2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones highlighted the importance of the 2-chloro-3-(4-nitrophenyl)prop-2-enylidene substituent for anticancer cytotoxicity.[22][23]

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values of representative DCNB-containing compounds against various cancer cell lines.

| Compound ID | Structure/Scaffold | Cancer Cell Line | IC50 (µM) | Reference |

| MM124 (R-enantiomer) | Dichlorophenyl-containing derivative | HT-29 (Colorectal) | 0.35 (median) | [13] |

| MM125 (S-enantiomer) | Dichlorophenyl-containing derivative | PC-3 (Prostate) | 0.35 (median) | [13] |

| Imamine-1,3,5-triazine (4f) | Contains a dichlorophenyl moiety | MDA-MB-231 (Breast) | 6.25 | [21] |

| Imamine-1,3,5-triazine (4k) | Contains a dichlorophenyl moiety | MDA-MB-231 (Breast) | 8.18 | [21] |

| Thiazolidinone (2h) | Contains a 4-nitrophenyl moiety | Leukemia (MOLT-4, SR) | < 0.01 - 0.02 | [22][23] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

-

Cancer cell lines (e.g., HT-29, PC-3)

-

Complete cell culture medium

-

DCNB derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the DCNB derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated as the concentration of the compound that reduces the absorbance by 50% compared to untreated control cells.

Enzyme Inhibition by Dichloronitrobenzene Derivatives

The ability of small molecules to selectively inhibit enzymes is a cornerstone of modern drug discovery. DCNB derivatives have shown potential as inhibitors of various enzymes, including those involved in bacterial survival and cancer progression.

Key Enzyme Targets

-

Bacterial Enzymes: As mentioned earlier, DNA gyrase is a key bacterial enzyme targeted by some DCNB derivatives.[6][8] Other potential bacterial enzyme targets could include those involved in metabolic pathways essential for bacterial growth.[24]

-

Kinases: In the context of cancer, protein kinases, particularly those in the EGFR signaling pathway, are attractive targets.[17][18]

-

Glutathione S-Transferases (GSTs): 3,4-Dichloronitrobenzene has been shown to inhibit the activity of glutathione S-transferases, enzymes involved in detoxification.[25]

Mechanistic Insights from Molecular Docking

Molecular docking is a computational technique used to predict the binding mode of a ligand to a protein.[10] Docking studies of DCNB derivatives with DNA gyrase B have revealed potential hydrogen bonding and hydrophobic interactions within the enzyme's active site, providing a structural basis for their inhibitory activity.[6][8]

Experimental Protocol: Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of DCNB derivatives against a target enzyme.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Buffer solution for the enzymatic reaction

-

DCNB derivative stock solution (in DMSO)

-

96-well plates

-

Microplate reader (for colorimetric or fluorometric assays)

Procedure:

-

Reaction Setup: In a 96-well plate, add the buffer, the DCNB derivative at various concentrations, and the enzyme.

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period.

-

Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

-

Kinetic Measurement: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence.

-

Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations.

-

IC50 and Ki Determination: Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) and the inhibition constant (Ki) by fitting the data to appropriate enzyme kinetic models.

Visualizing the Mechanisms: Workflows and Pathways

To better understand the complex biological processes influenced by dichloronitrobenzene derivatives, visual representations of experimental workflows and signaling pathways are invaluable.

Experimental Workflow for Antimicrobial Activity Screening

Caption: Workflow for the discovery and characterization of antimicrobial DCNB derivatives.

Simplified EGFR Signaling Pathway and Potential Inhibition

Caption: Simplified EGFR signaling pathway and a potential point of inhibition by DCNB derivatives.

Conclusion and Future Directions

Dichloronitrobenzene derivatives represent a rich and underexplored territory in the search for novel bioactive compounds. Their demonstrated antimicrobial and anticancer activities, coupled with their potential for enzyme inhibition, underscore their significance as a versatile chemical scaffold. This guide has provided a framework for understanding their biological activities, offering insights into their mechanisms of action and practical protocols for their evaluation.

Future research should focus on the systematic synthesis and screening of diverse DCNB libraries to establish comprehensive structure-activity relationships. A deeper understanding of their molecular targets and the specific signaling pathways they modulate is crucial for the rational design of next-generation derivatives with enhanced potency and reduced toxicity. The integration of computational methods, such as QSAR and molecular docking, with experimental validation will be instrumental in accelerating the discovery and development of clinically viable therapeutic agents derived from the dichloronitrobenzene core.

References

-

Induction of apoptosis in human HT-29 and DLD-1 cells. (URL: [Link])

-

Synthesis of nitro(dichloromethyl)benzene derivatives 1–3. (URL: [Link])

-

Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (URL: [Link])

-

Docking Results of the Promising Hits within DNA Gyrase B Active Site. (URL: [Link])

-

Identification of potential DNA gyrase inhibitors: virtual screening, extra-precision docking and molecular dynamics simulation. (URL: [Link])

-

QSAR Studies on Nitrobenzene Derivatives using Hyperpolarizability and Conductor-like Screening Model as Molecular Descriptors. (URL: [Link])

-

Semi-rational design of nitroarene dioxygenase for catalytic ability toward 2,4-dichloronitrobenzene. (URL: [Link])

- 2-4-dichloronitrobenzene synthesis method utilizing micro-channel reactor. (URL: )

-

Docking scores of the possible DNA gyrase B inhibitors. (URL: [Link])

-

QSAR studies for the acute toxicity of nitrobenzenes to the Tetrahymena pyriformis. (URL: [Link])

-

Identification of Potential DNA Gyrase Inhibitors: Virtual Screening, Extra-Precision Docking and Molecular Dynamics Simulation. (URL: [Link])

-

1,2-Dichloro-4-nitrobenzene. (URL: [Link])

-

Structure - Antimicrobial Activity Relationship Investigation of Some Butadiene and Chalcone Derivatives. (URL: [Link])

-

Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock. (URL: [Link])

- Method for synthesizing 2,4-dichloronitrobenzene. (URL: )

-

Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. (URL: [Link])

-

1,4-Dichloro-2-nitrobenzene. (URL: [Link])

-

Natural Products Targeting EGFR Signaling Pathways as Potential Anticancer Drugs. (URL: [Link])

-

Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. (URL: [Link])

-

Targeting epidermal growth factor receptor and its downstream signaling pathways by natural products: A mechanistic insight. (URL: [Link])

-

Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (URL: [Link])

-

Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (URL: [Link])

-

Structure-Antimicrobial Activity Relationship of 4-or 5-Substituted 1-(2,6-Dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole Analogues. (URL: [Link])

-

The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines. (URL: [Link])

-

QSAR study in terms of conceptual density functional theory based descriptors in predicting toxicity of nitrobenzenes to. (URL: [Link])

-

Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (URL: [Link])

-

Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. (URL: [Link])

-

Structure activity relationship of 16 compounds with respect to... (URL: [Link])

-

Synthesis and activity evaluation of tilorone analogs as potential anticancer agents. (URL: [Link])

-

Inhibiting Epidermal Growth Factor Receptor Dimerization and Signaling Through Targeted Delivery of a Juxtamembrane Domain Peptide Mimic. (URL: [Link])

-

The action of fluorodinitrobenzene on bacterial cell walls. (URL: [Link])

-

Investigating the promiscuity of the chloramphenicol nitroreductase from Haemophilus influenzae towards the reduction of 4-nitrobenzene derivatives. (URL: [Link])

-

Molecules that Inhibit Bacterial Resistance Enzymes. (URL: [Link])

-

Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. (URL: [Link])

-

13.2A: Inhibiting Cell Wall Synthesis. (URL: [Link])

-

Mechanisms of Antibacterial Drugs. (URL: [Link])

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (URL: [Link])

-

Breaking down the cell wall: Still an attractive antibacterial strategy. (URL: [Link])

-

Efficient induction of apoptosis by doxorubicin coupled to cell-penetrating peptides compared to unconjugated doxorubicin in the human breast cancer cell line MDA-MB 231. (URL: [Link])

-

Induction of apoptosis and cell-cycle arrest in human colon cancer cells by meclizine. (URL: [Link])

-

Induction of apoptosis, cytotoxicity and radiosensitization by novel 3,4-dihydroquinazolinone derivatives. (URL: [Link])

-

Induction of Apoptosis in Cancer Cell Lines by the Red Sea Brine Pool Bacterial Extracts. (URL: [Link])

-

Bacterial bioluminescence inhibition by Chlorophenols. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 3. Frontiers | Breaking down the cell wall: Still an attractive antibacterial strategy [frontiersin.org]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. resources.biomol.com [resources.biomol.com]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Efficient induction of apoptosis by doxorubicin coupled to cell-penetrating peptides compared to unconjugated doxorubicin in the human breast cancer cell line MDA-MB 231 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Induction of apoptosis in cancer cell lines by the Red Sea brine pool bacterial extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Induction of apoptosis and cell-cycle arrest in human colon cancer cells by meclizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Natural Products Targeting EGFR Signaling Pathways as Potential Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Targeting epidermal growth factor receptor and its downstream signaling pathways by natural products: A mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Inhibiting Epidermal Growth Factor Receptor Dimerization and Signaling Through Targeted Delivery of a Juxtamembrane Domain Peptide Mimic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]